4-(bromomethyl)-N-phenylbenzamide
CAS No.: 566885-74-3
Cat. No.: VC4247053
Molecular Formula: C14H12BrNO
Molecular Weight: 290.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 566885-74-3 |
|---|---|
| Molecular Formula | C14H12BrNO |
| Molecular Weight | 290.16 |
| IUPAC Name | 4-(bromomethyl)-N-phenylbenzamide |
| Standard InChI | InChI=1S/C14H12BrNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
| Standard InChI Key | BXQOVYZEWIPIKA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |
Introduction
Synthesis and Optimization
General Synthetic Routes
The synthesis of 4-(bromomethyl)-N-phenylbenzamide typically involves a two-step process:
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Bromination of 4-methylbenzoic acid: 4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in chloroform to yield 4-(bromomethyl)benzoic acid .
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Amidation: The brominated acid is converted to its acyl chloride using thionyl chloride (SOCl), followed by coupling with aniline in dichloromethane (DCM) with potassium carbonate (KCO) as a base .
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Step 1: 4-Methylbenzoic acid (10.9 g, 80 mmol) reacts with NBS (17.1 g, 96 mmol) and BPO (312 mg) in chloroform under reflux for 24 hours. The product, 4-(bromomethyl)benzoic acid, is recrystallized from methanol (75% yield).
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Step 2: The acid is treated with SOCl (5 mL) at 60°C to form 4-(bromomethyl)benzoyl chloride. This intermediate reacts with aniline in DCM at 0°C, yielding 4-(bromomethyl)-N-phenylbenzamide as a white solid (82% yield after flash chromatography) .
Alternative Methods
A one-pot approach using CuI nanoparticles catalyzes the coupling of 4-bromomethylbenzoyl chloride with aniline, achieving comparable yields (80–85%) under milder conditions .
Structural Characterization
Spectroscopic Data
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H NMR (400 MHz, DMSO-) :
δ 10.11 (s, 1H, -CONH), 7.85–7.63 (m, 4H, Ar-H), 7.52–7.35 (m, 5H, Ar-H), 4.53 (s, 2H, -CHBr). -
FTIR (KBr) :
= 3361 cm (N-H stretch), 1643 cm (C=O stretch), 1517 cm (C=C aromatic). -
Mass Spectrometry :
[M+H] = 290.0175 (calculated for CHBrNO: 290.0175).
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 290.16 g/mol |
| Density | 1.496 g/cm |
| Boiling Point | 304.7°C at 760 mmHg |
| LogP (Octanol-Water) | 1.77 |
| Solubility | Insoluble in water; soluble in DCM, DMF |
Applications in Medicinal Chemistry
Anticancer Agents
4-(Bromomethyl)-N-phenylbenzamide derivatives exhibit cytotoxicity against cancer cell lines. For example, imidazole-functionalized analogs demonstrated IC values of 7.5–11.1 μM against A549 (lung), HeLa (cervical), and MCF-7 (breast) cells . The bromomethyl group facilitates further modifications, such as click chemistry, to enhance bioactivity .
Antiviral Activity
N-Phenylbenzamide derivatives have shown promise against enterovirus 71 (EV71), with IC values as low as 5.7 μM . The bromomethyl variant’s ability to undergo nucleophilic substitution makes it a candidate for prodrug development.
Supramolecular Gels
In materials science, this compound serves as a building block for crown ether-based supramolecular gels. Its amide moiety participates in hydrogen bonding, while the bromomethyl group enables cross-linking .
Future Directions
Research opportunities include:
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